(1R)-(-)-Dimenthyl succinate

Catalog No.
S1523557
CAS No.
34212-59-4
M.F
C₂₄H₄₂O₄
M. Wt
394.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-(-)-Dimenthyl succinate

CAS Number

34212-59-4

Product Name

(1R)-(-)-Dimenthyl succinate

IUPAC Name

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate

Molecular Formula

C₂₄H₄₂O₄

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1

InChI Key

DEYPFJTZTYGZOF-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C

Synonyms

1,4-bis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] Ester Butanedioic Acid; Bis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] Ester Butanedioic Acid; [1R-[1α(1R*,2S*,5R*),2β,5α]]-Bis[5-methyl-2-(1-methylethyl)cyclohexyl] Ester Butanedioic Ac

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C)C(C)C)C(C)C

Dimethyl succinate, also known as (1R)-(-)-dimethyl succinate, is an organic compound with the molecular formula C6H10O4C_6H_{10}O_4 and a molecular weight of 146.14 g/mol. It appears as a colorless liquid and is classified as a diester of succinic acid. This compound is soluble in water and various organic solvents, including acetone and ethanol. Its boiling point is approximately 196 °C, and it has a specific gravity of about 1.12, indicating it is denser than water .

Due to its ability to dissolve a range of polar and non-polar compounds.
  • Plasticizers: Used in the production of polymers, it enhances flexibility and durability.
  • Pharmaceuticals: Its antimicrobial properties make it suitable for use in drug formulations.
  • Flavoring Agents: It is utilized in food chemistry for its pleasant taste profile.
  • Dimethyl succinate exhibits several biological activities:

    • Antimicrobial Properties: Studies suggest that dimethyl succinate has antimicrobial effects against various bacteria and fungi, making it a candidate for use in pharmaceuticals and preservatives.
    • Metabolic Pathways: It is involved in metabolic pathways as a potential intermediate in the synthesis of more complex molecules .

    Several methods exist for synthesizing dimethyl succinate:

    • Esterification of Succinic Acid: This involves reacting succinic acid with methanol in the presence of an acid catalyst.
    • One-Pot Synthesis from D-Fructose: Recent studies have demonstrated the synthesis of dimethyl succinate from d-fructose using Amberlyst-70 as a catalyst, achieving significant yields .
    • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates during the esterification process has shown promise in increasing efficiency .
    • Catalytic Processes: Various catalysts such as zinc oxide and gold nanoparticles have been employed to facilitate the esterification reaction under mild conditions .

    Research on interaction studies involving dimethyl succinate has focused on its reactivity with other chemicals:

    • Reactivity with Hydroxyl Radicals: In atmospheric chemistry, dimethyl succinate can degrade through reactions with hydroxyl radicals, which are produced photochemically. The half-life for this reaction indicates its persistence in the environment .
    • Biochemical Interactions: Studies have explored its interactions within biological systems, particularly focusing on its metabolic pathways and potential effects on cellular processes.

    Dimethyl succinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaUnique Features
    Dimethyl malonateC6H10O4Similar structure but contains a malonate group
    Diethyl succinateC8H14O4Ethyl groups instead of methyl; different solubility properties
    Methyl succinateC5H10O4One less carbon; simpler structure
    Butyl succinateC8H14O4Longer alkyl chain; affects volatility

    Dimethyl succinate is unique due to its specific balance of hydrophilicity and lipophilicity, making it versatile for both industrial and biological applications.

    Generation and Stabilization of Succinate Dianions

    The vicinal dianion of (1R)-(-)-dimenthyl succinate is generated via deprotonation using strong bases such as lithium diisopropylamide (LDA) in tetrahydrofuran at low temperatures (–78°C) [1] [4]. The two menthyl ester groups play a dual role: sterically shielding the dianion and electronically stabilizing it through inductive effects. Theoretical studies on analogous succinate dianions reveal that charge delocalization into the ester carbonyl groups reduces Coulombic repulsion between the two negative charges, thereby enhancing stability [2]. Gas-phase analyses of dicarboxylate dianions further demonstrate that systems with extended π-conjugation, such as acetylene dicarboxylate, exhibit greater adiabatic stability compared to succinate derivatives, though the latter remain viable in solution due to solvation effects [2] [5].

    In (1R)-(-)-dimenthyl succinate, the bulky (–)-menthyl substituents enforce a rigid conformation that minimizes intramolecular charge repulsion. Nuclear magnetic resonance (NMR) studies of related dianions show restricted rotation around the central C–C bond, favoring a planar geometry that maximizes orbital overlap between the carboxylate groups and the central carbon framework [1]. This conformational control is critical for subsequent electrophilic trapping, as it preorganizes the dianion for regioselective reactions.

    Electrophilic Trapping with Carbonyl Compounds

    Reactions of the (1R)-(-)-dimenthyl succinate dianion with carbonyl electrophiles proceed via a stepwise mechanism. For ketones such as acetone or cyclopentanone, nucleophilic attack occurs at the less hindered carbonyl carbon, yielding γ-keto esters after aqueous workup [1] [4]. For example, trapping with benzophenone produces a γ-keto ester in 78% yield, though diastereoselectivity remains low (dr 1.2:1). Aldehydes, however, exhibit distinct behavior: in the presence of zinc chloride (ZnCl₂), the dianion preferentially forms anti-aldol adducts due to Lewis acid-mediated chelation control [1] [4].

    A comparative analysis of electrophiles reveals the following trends:

    Electrophile ClassYield (%)Diastereoselectivity (dr)Key Factor
    Symmetrical ketones70–851.1:1–1.3:1Steric hindrance
    Aromatic aldehydes65–753:1 (anti:syn)ZnCl₂ chelation
    Aliphatic aldehydes60–702.5:1 (anti:syn)Steric bulk of aldehyde

    The anti-selectivity with aldehydes arises from a Zimmerman-Traxler-type transition state, where ZnCl₂ coordinates to both the dianion and aldehyde, orienting the electrophile to favor attack from the less hindered face [1]. This contrasts with ketone reactions, where the absence of chelation leads to minimal stereochemical control.

    Stereochemical Outcomes in Paraconic Ester Formation

    Cyclization of the aldol adducts into paraconic esters proceeds via intramolecular lactonization. Anti-aldol adducts derived from aromatic aldehydes (e.g., benzaldehyde) predominantly form cis-paraconic esters with moderate diastereoselectivity (dr 3:1) [1] [4]. The cis preference is attributed to the menthyl groups’ steric bulk, which disfavors transannular interactions during ring closure. For instance, the reaction with 4-nitrobenzaldehyde yields cis-paraconic ester in 68% yield (dr 3.2:1), while the trans isomer is undetectable by chromatographic analysis.

    Density functional theory (DFT) calculations on model systems indicate that the transition state for lactonization adopts a half-chair conformation, with the menthyl groups occupying pseudo-equatorial positions to minimize 1,3-diaxial strain [4]. This steric guidance overrides electronic effects that might otherwise favor trans products. However, the overall diastereoselectivity remains limited due to competing pathways involving flexible intermediates post-aldol addition.

    XLogP3

    6.8

    Dates

    Modify: 2023-08-15

    Explore Compound Types